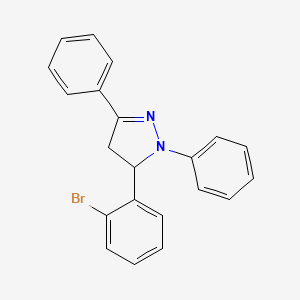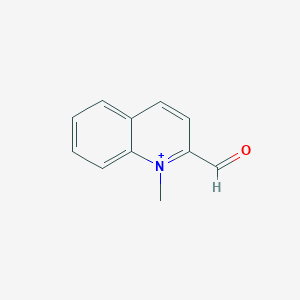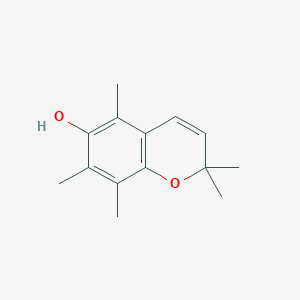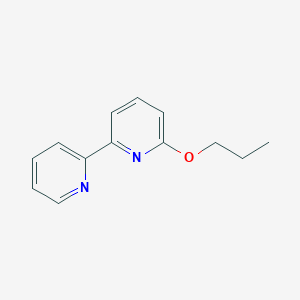
4-Chloro-2-fluoroaniline;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-fluoroaniline;hydrochloride is an organic compound with the molecular formula C6H5ClFN·HCl. It is a derivative of aniline, where the hydrogen atoms in the benzene ring are substituted by chlorine and fluorine atoms. This compound is used in various chemical syntheses and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-fluoroaniline;hydrochloride typically involves the following steps:
Fluorination: The starting material, 4-chloroaniline, undergoes a fluorination reaction to introduce the fluorine atom at the ortho position relative to the amino group.
Hydrochloride Formation: The resulting 4-chloro-2-fluoroaniline is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure efficient production.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-fluoroaniline;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction typically produces the corresponding amine.
Aplicaciones Científicas De Investigación
4-Chloro-2-fluoroaniline;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-fluoroaniline;hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various substitution and addition reactions. Its effects are mediated through the formation of covalent bonds with target molecules, leading to changes in their chemical structure and function.
Comparación Con Compuestos Similares
Similar Compounds
4-Fluoroaniline: Similar in structure but lacks the chlorine atom.
3-Chloro-4-fluoroaniline: Has the chlorine and fluorine atoms in different positions on the benzene ring.
2,6-Difluoroaniline: Contains two fluorine atoms instead of one chlorine and one fluorine.
Uniqueness
4-Chloro-2-fluoroaniline;hydrochloride is unique due to the specific positioning of the chlorine and fluorine atoms, which imparts distinct chemical properties. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
54416-81-8 |
|---|---|
Fórmula molecular |
C6H6Cl2FN |
Peso molecular |
182.02 g/mol |
Nombre IUPAC |
4-chloro-2-fluoroaniline;hydrochloride |
InChI |
InChI=1S/C6H5ClFN.ClH/c7-4-1-2-6(9)5(8)3-4;/h1-3H,9H2;1H |
Clave InChI |
TZZUKRWKJHFYJQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1Cl)F)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




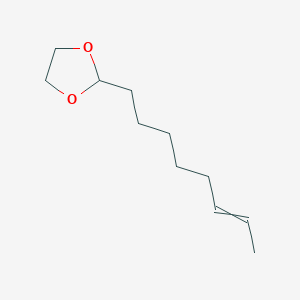
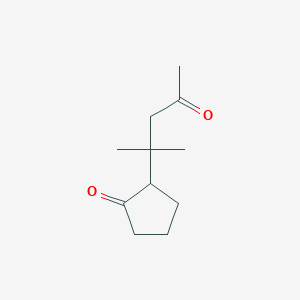
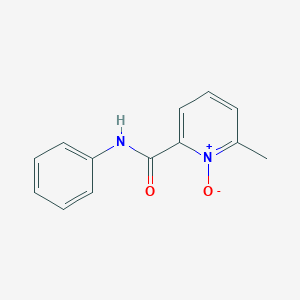
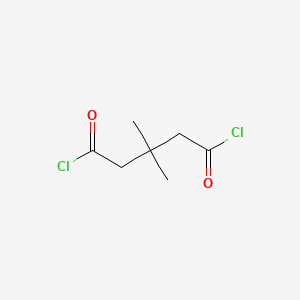
![[(2E)-1-Methyl-3-(4-nitrophenyl)triaz-2-en-1-yl]acetic acid](/img/structure/B14633982.png)
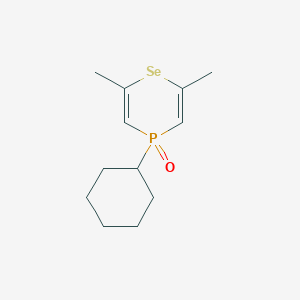
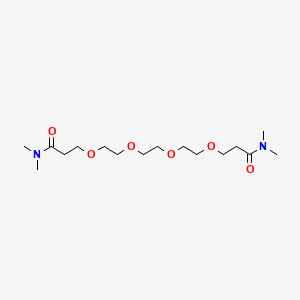
silane](/img/structure/B14634006.png)
